Di-m-tolyl Phosphate-d14
Description
Chemical Identity and Nomenclature
Di-m-tolyl Phosphate-d14 exists as a highly specialized organophosphate compound characterized by systematic deuterium substitution throughout its molecular framework. The compound maintains multiple recognized nomenclature systems that reflect its structural complexity and isotopic composition. According to standardized chemical databases, the compound is identified by its molecular formula C14HD14O4P, which indicates the presence of fourteen deuterium atoms strategically positioned throughout the molecular structure.
The International Union of Pure and Applied Chemistry nomenclature designates this compound as bis(3-methylphenyl) hydrogen phosphate-d14, reflecting the presence of two meta-substituted methylphenyl groups attached to a phosphate center. Alternative nomenclature systems recognize the compound under several synonymous designations, including Phosphoric Acid Bis(3-methylphenyl) Ester-d14 and m-Tolyl Phosphate-d14. The systematic naming convention Di-m-cresyl Phosphate-d14 also appears in chemical literature, emphasizing the meta-cresyl substitution pattern.
The compound's Chemical Abstracts Service registry system assigns the unlabeled parent compound the number 36400-46-1, while the deuterated variant requires specific identification through isotopic labeling protocols. This dual identification system ensures precise chemical identification in both research and commercial applications. The nomenclature complexity reflects the compound's sophisticated isotopic architecture and its specialized applications in analytical chemistry protocols.
| Nomenclature System | Chemical Name |
|---|---|
| International Union of Pure and Applied Chemistry | bis(3-methylphenyl) hydrogen phosphate-d14 |
| Chemical Abstracts Service | Phosphoric Acid Bis(3-methylphenyl) Ester-d14 |
| Common Name | This compound |
| Alternative Designation | Di-m-cresyl Phosphate-d14 |
Structural Characterization of this compound
The molecular architecture of this compound demonstrates sophisticated structural organization centered around a phosphate functional group. The compound maintains a molecular weight of 292.33 grams per mole, representing a significant mass increase compared to its non-deuterated analog due to extensive isotopic substitution. The structural framework consists of a central phosphoric acid moiety bonded to two meta-methylphenyl groups, creating a symmetrical organophosphate ester configuration.
The phosphate center exhibits characteristic tetrahedral geometry with one phosphorus atom bonded to four oxygen atoms. Three oxygen atoms participate in ester linkages, with two connecting to the aromatic meta-tolyl groups and one maintaining a free hydroxyl functionality. This configuration provides the compound with both ester and acid characteristics, contributing to its unique chemical behavior and analytical properties. The preservation of one free hydroxyl group enables hydrogen bonding interactions and maintains the compound's acidic character.
The aromatic components feature meta-substituted methylphenyl rings that provide hydrophobic character and structural stability to the overall molecular framework. Each aromatic ring contains a methyl group positioned at the meta position relative to the phosphate ester linkage, creating a specific substitution pattern that influences the compound's physical and chemical properties. The systematic placement of these methyl groups contributes to the compound's characteristic spectroscopic signatures and analytical behavior.
The three-dimensional molecular conformation demonstrates restricted rotation around the phosphate-aryl bonds due to steric interactions between the aromatic rings and the phosphate center. This conformational constraint contributes to the compound's stability and influences its interaction with analytical instruments and chemical reagents. The overall molecular geometry facilitates specific binding interactions and provides predictable analytical responses in mass spectrometry and chromatographic applications.
Isotopic Composition and Deuterium Distribution
The isotopic architecture of this compound represents one of the most comprehensive deuterium labeling patterns observed in organophosphate analytical standards. The compound incorporates fourteen deuterium atoms strategically distributed throughout both aromatic rings and methyl substituents, creating a highly enriched isotopic signature. This extensive labeling pattern provides exceptional analytical discrimination capabilities while maintaining chemical behavior identical to the non-deuterated parent compound.
The deuterium distribution follows a systematic pattern that includes complete labeling of both meta-tolyl aromatic rings. Each aromatic system contains four deuterium atoms replacing the original hydrogen atoms at positions ortho, meta, and para to the methyl substituent, while maintaining the aromatic character and electronic properties. The comprehensive aromatic labeling ensures maximum isotopic shift in mass spectrometric analysis while preserving the fundamental chemical reactivity of the phenyl systems.
The methyl groups attached to each aromatic ring undergo complete deuterium substitution, with each methyl carbon bearing three deuterium atoms instead of hydrogen atoms. This substitution pattern contributes six additional deuterium atoms to the overall isotopic composition, creating characteristic mass spectral fragmentation patterns that enable precise analytical identification. The methyl deuteration provides additional analytical utility through enhanced mass resolution and reduced spectral interference in complex analytical matrices.
The phosphate center maintains its original hydrogen content in the hydroxyl functionality, preserving the acidic character essential for the compound's chemical behavior and analytical performance. This selective labeling approach ensures that the deuterated compound retains identical chemical reactivity to its non-deuterated analog while providing maximum analytical discrimination. The preservation of the phosphate hydrogen maintains the compound's ability to participate in hydrogen bonding and acid-base interactions critical for its analytical applications.
| Structural Component | Deuterium Atoms | Total Contribution |
|---|---|---|
| First Aromatic Ring | 4 | 4 deuterium atoms |
| Second Aromatic Ring | 4 | 4 deuterium atoms |
| First Methyl Group | 3 | 3 deuterium atoms |
| Second Methyl Group | 3 | 3 deuterium atoms |
| Phosphate Center | 0 | 0 deuterium atoms |
| Total Deuterium Content | 14 | 14 deuterium atoms |
Historical Development and Applications
The development of this compound emerged from the growing analytical demands in environmental monitoring and materials science research requiring highly specific isotopic internal standards. The compound's synthesis represents advancement in stable isotope chemistry, particularly in the field of organophosphate analytical standards where precise quantification requires elimination of matrix effects and analytical interferences. The historical development parallels the evolution of sophisticated analytical techniques that demand enhanced selectivity and accuracy in complex sample matrices.
Early applications of this compound focused on environmental analysis protocols designed to quantify organophosphate flame retardants and metabolites in biological and environmental samples. The Centers for Disease Control and Prevention incorporates similar deuterated organophosphate standards in analytical methods for biomonitoring programs, highlighting the critical importance of isotopic labeling in accurate exposure assessment. These applications demonstrate the compound's essential role in public health monitoring and environmental protection initiatives.
The compound has found specialized applications in materials science research, particularly in the complexation and solubilization of polyquinolines for processing into thin films with optical nonlinear properties. This application represents a unique intersection of organophosphate chemistry and advanced materials engineering, where the compound's structural characteristics enable specific polymer interactions and processing capabilities. The research demonstrates the versatility of organophosphate compounds beyond their traditional applications in pesticide and flame retardant chemistry.
Contemporary applications extend to pharmaceutical research and metabolite analysis, where the compound serves as an internal standard for quantifying organophosphate exposure and metabolism in biological systems. The extensive deuterium labeling provides exceptional analytical precision in liquid chromatography-mass spectrometry applications, enabling accurate determination of organophosphate concentrations in complex biological matrices. These applications support drug development research and toxicological studies requiring precise analytical quantification.
Research institutions and analytical laboratories rely on this compound for method development and validation studies in environmental chemistry and biochemical analysis. The compound's availability from specialized chemical suppliers ensures consistent analytical performance across different laboratories and research applications. The standardization of analytical methods using this deuterated internal standard contributes to improved data quality and reproducibility in scientific research.
Position within Organophosphorus Compound Classification
This compound occupies a specific position within the broader organophosphorus compound classification system, representing the phosphate ester subclass characterized by phosphorus-oxygen-carbon linkages. The compound belongs to the trisubstituted phosphate category, where the phosphorus center maintains connections to three oxygen atoms through ester and hydroxyl functionalities. This classification distinguishes it from phosphonate and phosphinate compounds that exhibit different phosphorus bonding patterns and chemical behaviors.
Within the organophosphate ester classification, the compound represents the aromatic ester subgroup, characterized by phosphate linkages to aromatic carbon systems rather than aliphatic chains. The presence of aromatic substituents provides enhanced chemical stability and specific spectroscopic properties that distinguish aromatic phosphate esters from their aliphatic counterparts. The aromatic character also influences the compound's environmental behavior and biological interactions, contributing to its utility as an analytical standard and research tool.
The meta-substitution pattern of the tolyl groups places the compound within a specific structural category of isomeric organophosphate compounds. Compared to ortho-tolyl and para-tolyl phosphate isomers, the meta-substituted compound exhibits distinct physical and chemical properties that affect its analytical behavior and applications. The substitution pattern influences factors such as steric hindrance, electronic effects, and intermolecular interactions that determine the compound's utility in specific analytical protocols.
The deuterium labeling elevates the compound to the specialized category of stable isotope-labeled analytical standards, a classification that encompasses compounds designed specifically for analytical chemistry applications. This category represents a sophisticated subset of organophosphorus compounds where isotopic modification enhances analytical capabilities without altering fundamental chemical behavior. The stable isotope labeling distinguishes these compounds from radioisotope-labeled analogs and positions them as preferred choices for routine analytical applications.
The compound's classification as a metabolite reflects its relationship to environmental and biological organophosphate degradation pathways. Organophosphate compounds undergo hydrolytic degradation to form dialkyl and diaryl phosphate metabolites, positioning this compound within the environmental fate and biodegradation classification system. This classification connects the compound to broader environmental chemistry and toxicology research areas where organophosphate metabolites serve as biomarkers of exposure and environmental contamination.
| Classification Level | Category | Specific Classification |
|---|---|---|
| Chemical Family | Organophosphorus Compounds | Phosphate Ester |
| Substitution Pattern | Aromatic Esters | Meta-substituted Tolyl |
| Isotopic Status | Stable Isotope Labeled | Deuterium-enriched |
| Analytical Function | Internal Standard | Quantitative Analysis |
| Biological Relevance | Metabolite | Environmental Biomarker |
Properties
Molecular Formula |
C₁₄HD₁₄O₄P |
|---|---|
Molecular Weight |
292.33 |
Synonyms |
Phosphoric Acid Bis(3-methylphenyl) Ester-d14; m-Tolyl Phosphate-d14 ((C7H7O)2(HO)PO); Di-m-cresyl Phosphate-d14 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Ortho (o-) and Para (p-) Derivatives
Di-m-tolyl Phosphate-d14 is compared to its positional isomers, di-o-tolyl-phosphate-d14 (ortho-methyl substitution) and di-p-tolyl-phosphate-d14 (para-methyl substitution). Key differences include:
- Steric and Electronic Effects : The meta-substitution in di-m-tolyl reduces steric hindrance compared to ortho isomers, enhancing its solubility in polar solvents. Para-substituted derivatives (e.g., di-p-tolyl) exhibit higher thermal stability due to symmetrical molecular geometry .
- Analytical Utility: Di-p-tolyl-phosphate-d14 is critical in tracing the metabolic degradation of tri-p-cresyl phosphate, a neurotoxic flame retardant . In contrast, di-m-tolyl derivatives are prioritized in solubilization studies due to their lower melting point (158–159°C for non-deuterated form) compared to para isomers .
Non-Deuterated Analogues
Non-deuterated di-m-tolyl phosphate (CAS: 36400-46-1) has a molecular weight of 278.24 g/mol and is used as a precursor in deuterated synthesis. It is priced lower (€309.00–€2,095.00) but lacks isotopic stability, limiting its use in quantitative mass spectrometry .
Chlorinated Derivatives
Di-p-tolyl Chlorophosphate-d14 (CAS: N/A), a chlorinated analog, is used as a reactive intermediate in synthesizing organophosphate esters.
Key Research Findings
- Environmental Persistence : Deuterated OPFRs like this compound exhibit extended environmental half-lives due to deuterium’s kinetic isotope effect, making them valuable tracers in ecological studies .
- Metabolic Pathways : Di-p-tolyl-phosphate-d14 is identified as a biomarker for tri-p-cresyl phosphate exposure, with studies detecting its presence in hepatic microsomal assays .
- Cost vs. Purity Trade-off : Despite lower purity (85%), this compound remains cost-effective for large-scale environmental monitoring compared to higher-purity para isomers (>95%) .
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing Di-m-tolyl Phosphate-d14?
Answer:
Deuteration of Di-m-tolyl Phosphate typically involves hydrogen-deuterium exchange under controlled conditions (e.g., catalytic deuteration using D₂O or deuterated solvents). Post-synthesis, characterization should include:
- Nuclear Magnetic Resonance (NMR): Compare proton and deuterium spectra to confirm deuteration efficiency (≥95% D-incorporation is ideal for isotopic purity).
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak for m/z corresponding to the deuterated mass (e.g., +14 Da for d₁₄).
- Purity Assessment: Use HPLC with UV/Vis detection to ensure minimal unlabeled precursor remains.
Refer to PubChem or vendor-specific protocols (e.g., Sigma-Aldrich) for analogous deuterated organophosphate synthesis workflows .
Basic: Which analytical techniques are optimal for detecting this compound in complex matrices?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Utilize deuterated analogs as internal standards to correct for matrix effects. Optimize ionization (e.g., ESI-negative mode) for phosphate esters.
- Isotopic Dilution Analysis: Pre-spike samples with a known quantity of this compound to quantify recovery rates.
- Chromatographic Separation: Use C18 columns with mobile phases buffered at pH 3–5 to enhance retention and resolution.
For methodological precedents, consult bioanalytical studies on structurally similar compounds (e.g., hemoglobin interactions in ) .
Advanced: How can researchers design experiments to assess the stability of this compound under varying physiological conditions?
Answer:
- Stress Testing: Incubate the compound at 37°C in buffers mimicking physiological pH (e.g., 2.0, 7.4, 9.0) and analyze degradation via time-point sampling.
- Kinetic Analysis: Use first-order decay models to calculate half-life () under hydrolytic or enzymatic conditions.
- Isotope Effects: Compare degradation rates of deuterated vs. non-deuterated analogs to assess kinetic isotope effects (KIEs).
Reference ’s compatibility studies on TDPP for experimental design parallels .
Advanced: What role does this compound play in tracing metabolic pathways in in vitro models?
Answer:
As a deuterated tracer, it enables:
- Isotopic Labeling: Track metabolic products via MS fragmentation patterns (e.g., identifying deuterated metabolites in hepatocyte assays).
- Enzyme Kinetics: Study phosphorylation/dephosphorylation pathways by quantifying deuterium retention in intermediates.
- Cross-Validation: Pair with radiolabeled (e.g., ³²P) analogs to confirm pathway specificity.
Similar approaches are described in ’s toxicological studies using protease inhibitors .
Advanced: How should researchers resolve contradictions in experimental data involving this compound?
Answer:
Common discrepancies arise from:
- Batch Variability: Verify deuteration efficiency and purity via NMR/MS for each batch.
- Matrix Interference: Use blank matrices (e.g., plasma, tissue homogenates) to identify co-eluting contaminants.
- Instrument Calibration: Regularly validate MS detectors with certified reference standards.
Cross-reference regulatory guidelines (e.g., FDA protocols in ) for quality control frameworks .
Methodological Optimization: How can detection sensitivity be enhanced for trace-level this compound in environmental samples?
Answer:
- Preconcentration: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
- Derivatization: Use pentafluorobenzyl bromide to increase MS ionization efficiency.
- Low-Temperature Ionization: Reduce in-source fragmentation by lowering ESI probe temperatures.
’s bioanalytical protocols for hemoglobin analysis provide analogous optimization strategies .
Advanced: What experimental approaches are suitable for studying interactions between this compound and cellular proteins?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics with immobilized proteins (e.g., esterases or albumin).
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, Kd) of interactions.
- Fluorescence Quenching: Monitor tryptophan fluorescence changes upon ligand binding.
’s protease inhibition models offer methodological parallels .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.
- Ventilation: Use fume hoods for weighing and solubilization to avoid inhalation.
- Waste Disposal: Segregate deuterated waste from general chemical waste per OSHA/NIOSH guidelines.
Regulatory frameworks in (e.g., FDA-compliant handling) provide additional guidance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
